Cas no 38678-86-3 (2-bromo-4-ethylaniline)

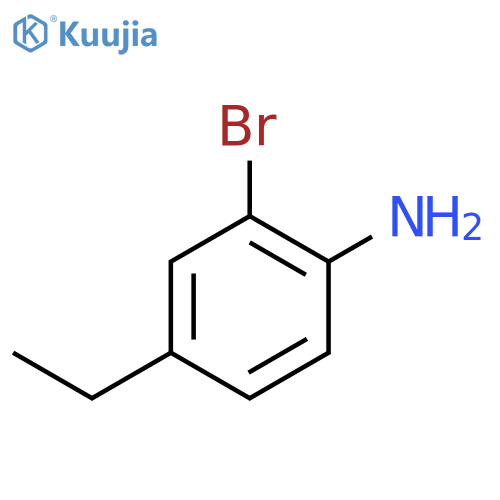

2-bromo-4-ethylaniline structure

商品名:2-bromo-4-ethylaniline

CAS番号:38678-86-3

MF:C8H10BrN

メガワット:200.075701236725

MDL:MFCD00672953

CID:1490661

PubChem ID:10631857

2-bromo-4-ethylaniline 化学的及び物理的性質

名前と識別子

-

- 2-bromo-4-ethylaniline

- 4-ethyl-2-bromo-aniline

- AC1LF2DM

- SureCN1025691

- 4-Aethyl-2-amino-phenol

- 4-ethyl-2-amino-phenol

- 3-Brom-4-amino-aethylbenzol

- Oprea1_104012

- 2-Amino-4-ethyl-phenol

- phenol, 2-amino-4-ethyl-

- 2-bromo-4-ethylphenylamine

- 4-Aethyl-2-brom-anilin

- 1-Aethyl-4-amino-3-brom-benzol

- AC1Q7ABG

- ST013903

- 2-bromo-4-ethylbenzenamine

- AS-55182

- 38678-86-3

- CS-0190125

- MFCD00672953

- AM806904

- UNXYMQGCZRBOMI-UHFFFAOYSA-N

- AKOS017547755

- Y10850

- DB-313672

- SB78297

- SY123282

- EN300-708828

- SCHEMBL1063295

-

- MDL: MFCD00672953

- インチ: InChI=1S/C8H10BrN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3

- InChIKey: UNXYMQGCZRBOMI-UHFFFAOYSA-N

- ほほえんだ: CCC1=CC(=C(C=C1)N)Br

計算された属性

- せいみつぶんしりょう: 198.99966g/mol

- どういたいしつりょう: 198.99966g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 105

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 26Ų

2-bromo-4-ethylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013013928-500mg |

2-Bromo-4-ethylaniline |

38678-86-3 | 97% | 500mg |

$863.90 | 2023-09-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B36630-5g |

2-Bromo-4-ethylaniline |

38678-86-3 | 97% | 5g |

¥4090.0 | 2022-04-28 | |

| abcr | AB489415-100 g |

2-Bromo-4-ethylaniline; . |

38678-86-3 | 100g |

€1137.60 | 2023-06-15 | ||

| Alichem | A013013928-1g |

2-Bromo-4-ethylaniline |

38678-86-3 | 97% | 1g |

$1504.90 | 2023-09-02 | |

| Enamine | EN300-708828-0.05g |

2-bromo-4-ethylaniline |

38678-86-3 | 95% | 0.05g |

$19.0 | 2023-06-04 | |

| Enamine | EN300-708828-0.25g |

2-bromo-4-ethylaniline |

38678-86-3 | 95% | 0.25g |

$19.0 | 2023-06-04 | |

| Enamine | EN300-708828-5.0g |

2-bromo-4-ethylaniline |

38678-86-3 | 95% | 5g |

$100.0 | 2023-06-04 | |

| eNovation Chemicals LLC | D959493-5g |

2-broMo-4-ethylbenzenaMine |

38678-86-3 | 95% | 5g |

$155 | 2023-09-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B36630-1g |

2-Bromo-4-ethylaniline |

38678-86-3 | 97% | 1g |

¥1690.0 | 2022-04-28 | |

| Fluorochem | 037704-100g |

2-Bromo-4-ethylaniline |

38678-86-3 | 95% | 100g |

£821.00 | 2022-02-28 |

2-bromo-4-ethylaniline 関連文献

-

1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

38678-86-3 (2-bromo-4-ethylaniline) 関連製品

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:38678-86-3)2-bromo-4-ethylaniline

清らかである:99%

はかる:10g

価格 ($):218.0